Fluconazole hydrate is a pharmaceutical compound primarily used as an antifungal agent. It belongs to the class of triazole antifungals and is effective against various fungal infections, particularly those caused by Candida species and Cryptococcus neoformans. Fluconazole hydrate exists in different forms, including anhydrous and monohydrate states, with the latter being particularly significant due to its stability and solubility characteristics.
Fluconazole was first synthesized in the late 1980s and has since become a widely prescribed medication for treating systemic fungal infections. The hydrate form is derived from the crystallization of fluconazole in the presence of water, leading to the formation of a stable monohydrate.
Fluconazole hydrate is classified as follows:
The synthesis of fluconazole hydrate involves several methodologies, primarily focusing on the reaction of specific precursor compounds under controlled conditions.
The synthesis conditions are critical; for example, the choice of solvent significantly impacts the formation of cocrystals. Acetone has been noted to facilitate the production of stable cocrystal hydrates compared to other solvents like methanol or acetonitrile .
Fluconazole hydrate's molecular structure consists of a triazole ring fused with an aromatic system, which contributes to its antifungal activity.
Crystallographic studies have shown that hydrogen bonding between water molecules and fluconazole enhances its structural integrity in the hydrate form .
Fluconazole undergoes various chemical reactions that are crucial for its synthesis and transformation into different forms.
The purification process often includes extraction methods using organic solvents like dichloromethane or ethyl acetate to isolate the desired hydrate form from reaction mixtures.
Fluconazole exerts its antifungal effects primarily through inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for converting lanosterol to ergosterol—a key component of fungal cell membranes.
Fluconazole hydrate exhibits distinct physical and chemical properties that are vital for its application in medicine.
Fluconazole hydrate is widely used in clinical settings for treating various fungal infections:
Fluconazole hydrate represents a critical solid-state form of the widely used antifungal agent fluconazole, where water molecules are stoichiometrically incorporated into its crystal lattice. This hydrate form exemplifies the broader pharmaceutical significance of hydrates—crystalline compounds where water molecules form integral structural components through hydrogen bonding with the host molecule. Unlike solvates (which incorporate organic solvents), hydrates like fluconazole hydrate often demonstrate superior stability and biocompatibility, making them desirable for drug development. The presence of water influences critical physicochemical properties, including solubility, dissolution rate, and shelf-life. Fluconazole itself is a bis-triazole antifungal agent ([2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol]) effective against Candida species and Cryptococcus neoformans [2] [4]. Its hydrate form addresses inherent stability challenges associated with anhydrous polymorphs, underscoring its importance in pharmaceutical science.
In crystal engineering, hydrates are defined as crystalline adducts where water molecules occupy specific positions within the host compound’s lattice without altering its covalent structure. They are classified based on water stoichiometry and bonding nature:
Table 1: Classification of Pharmaceutical Hydrates
Category | Structural Features | Pharmaceutical Examples |
---|---|---|
Isolated Hydrate | Water molecules trapped in discrete cavities | Fluconazole cocrystal hydrates |
Channel Hydrate | Water in continuous tunnels; reversible hydration | Caffeine, Ampicillin trihydrate |
Ion-Coordinated | Water bound to metal ions in APIs | Calcium gluconate hydrate |
Fluconazole hydrate (CAS 155347-36-7) crystallizes as a monohydrate (C₁₃H₁₂F₂N₆O·H₂O). Single-crystal X-ray diffraction (SCXRD) reveals that water molecules bridge fluconazole and coformers (e.g., phenolic acids) via robust O–H···O and O–H···N hydrogen bonds. Specifically:
Fluconazole emerged from a Pfizer research program (1978–1988) aimed at developing broad-spectrum antifungals with oral/intravenous efficacy. Initial efforts focused on imidazole derivatives (e.g., ketoconazole), but metabolic instability and lipophilicity limited their utility. A strategic shift toward polar triazole derivatives addressed these issues:
Table 2: Key Milestones in Fluconazole Development
Year | Milestone | Significance |
---|---|---|
1978 | Pfizer initiates antifungal program | Focus on azole derivatives with improved solubility |
1981 | Synthesis of bistriazole UK-47,265 | 100x more potent than ketoconazole in murine candidiasis |
1983 | Identification of 2,4-difluorophenyl analogue (fluconazole) | High water solubility and bioavailability |
1988 | Commercial launch (Diflucan®) | First triazole antifungal with IV/oral formulations |
Post-approval, fluconazole’s commercial anhydrous Form II exhibited hygroscopicity and instability under humid conditions, spontaneously converting to monohydrate. This prompted research into hydrate engineering:
Hydrate forms mitigate critical instability issues inherent to fluconazole anhydrates:
Hydrate engineering directly influences fluconazole’s biopharmaceutical performance:
Table 3: Dissolution Performance of Fluconazole Solid Forms
Solid Form | IDR (mg/cm²/min) | Relative Bioavailability | Key Mechanism |
---|---|---|---|
Anhydrous Form II | 0.12 | 1.0 (Reference) | High lattice energy |
Monohydrate | 0.18 | 1.2 | Improved wettability |
FLZ–35DHB–H₂O Cocrystal | 0.22 | 1.5 | Reduced crystal packing density |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9